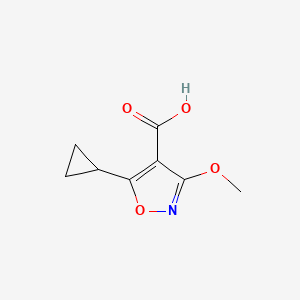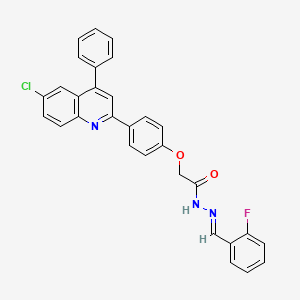
(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C30H21ClFN3O2 and its molecular weight is 509.97. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of various quinazoline and quinoline derivatives demonstrates the versatility of these compounds in generating a range of biologically active molecules. For instance, compounds have been developed with analgesic, antibacterial, and anticancer activities, highlighting the chemical's potential in therapeutic applications. The synthesis process often involves reactions with hydrazide, aldehydes, and other substrates to create compounds with specific biological activities (Saad et al., 2011), (Hasanen et al., 2017).
Biological Activities
- Research on quinoline and quinazoline derivatives has shown significant potential in discovering new therapeutic agents. For example, some derivatives have been found to possess antimicrobial, anti-inflammatory, and monoamine oxidase inhibitory activities. This suggests the utility of these compounds in treating various diseases and conditions by inhibiting specific biological pathways or organisms (Amer et al., 2020), (Patel et al., 2010).
Antimicrobial and Anticancer Evaluation
- The development of new compounds with enhanced antimicrobial and anticancer properties is a critical area of research. Quinoline derivatives, in particular, have shown promising results in this regard, with some compounds exhibiting potent activity against various bacterial strains and cancer cell lines. This opens avenues for the development of new drugs that could potentially overcome the challenges of drug resistance and toxicity (Saravanan et al., 2015), (Salahuddin et al., 2014).
Molecular Modeling and Spectroscopic Analysis
- Molecular modeling and spectroscopic analyses are vital for understanding the structural and electronic properties of chemical compounds. These studies provide insights into the compounds' reactivity, stability, and interaction with biological targets, which are crucial for designing molecules with desired properties (Sheng et al., 2016).
properties
IUPAC Name |
2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21ClFN3O2/c31-23-12-15-28-26(16-23)25(20-6-2-1-3-7-20)17-29(34-28)21-10-13-24(14-11-21)37-19-30(36)35-33-18-22-8-4-5-9-27(22)32/h1-18H,19H2,(H,35,36)/b33-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBJONBFHETOD-DPNNOFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

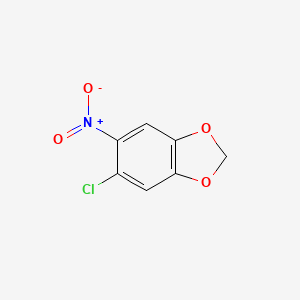
![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
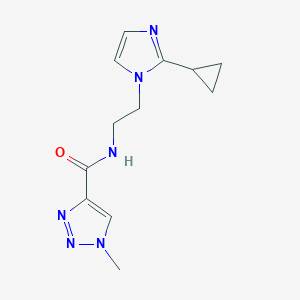
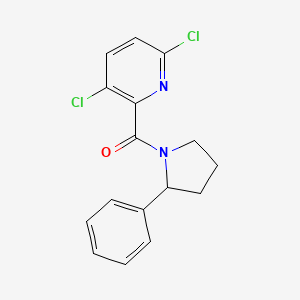
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
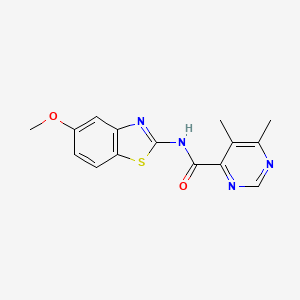
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
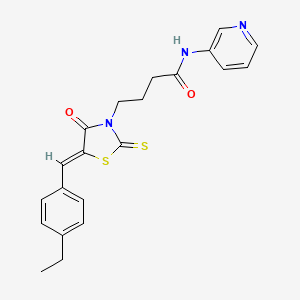
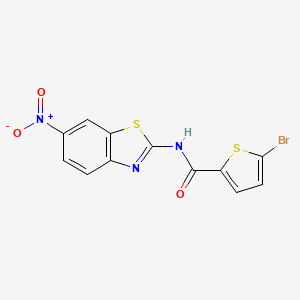
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
